Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15886104
Molecular Formula: C14H13BN2O5
Molecular Weight: 300.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BN2O5 |
|---|---|
| Molecular Weight | 300.08 g/mol |
| IUPAC Name | ethyl 2-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C14H13BN2O5/c1-2-20-13(18)10-6-16-14(17-7-10)22-11-4-3-9-8-21-15(19)12(9)5-11/h3-7,19H,2,8H2,1H3 |
| Standard InChI Key | DJEHRDOKXKPPLO-UHFFFAOYSA-N |
| Canonical SMILES | B1(C2=C(CO1)C=CC(=C2)OC3=NC=C(C=N3)C(=O)OCC)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a benzo[c] oxaborolane core fused to a pyrimidine ring via an ether linkage at position 6. Key structural elements include:
-
Oxaborole ring: A bicyclic system containing a boron atom coordinated to two oxygen atoms, creating a strained five-membered ring critical for target binding .
-
Pyrimidine-5-carboxylate: The electron-deficient pyrimidine ring enhances membrane permeability, while the ethyl ester acts as a prodrug moiety susceptible to hydrolytic activation .
Table 1: Physicochemical Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure:
-
¹H NMR (600 MHz, DMSO-d₆): δ 9.51 (s, 1H, B-OH), 8.10 (s, 1H, pyrimidine H4), 7.91 (dd, J = 7.9 Hz, 1H, aromatic), 5.08 (s, 2H, oxaborole CH₂) .
-
¹³C NMR (150 MHz, DMSO-d₆): δ 158.7 (C=O), 134.6 (pyrimidine C2), 70.2 (oxaborole CH₂) .
Synthetic Methodologies
Primary Synthesis Route
The most efficient preparation (81% yield) involves a three-component condensation :
-
Reagents:
-
Ethyl 2-acetyl-3-ethoxy-2-propenoate (20.0 g, 107 mmol)
-
Methyl carbamimidothioate (9.68 g, 107 mmol)
-
Triethylamine (10.8 g, 107 mmol) in ethanol
-
-
Conditions:
-
Reflux for 48 hours under nitrogen
-
Workup includes dichloromethane extraction and ethanol/water recrystallization
-
-
Mechanistic Insight:
The reaction proceeds through nucleophilic attack of the thiourea nitrogen on the α,β-unsaturated ester, followed by cyclodehydration to form the pyrimidine ring .
Alternative Oxaborole Functionalization
Recent advances enable late-stage modification of the oxaborole moiety :
-
Step 1: Nitrile hydrolysis using methanesulfonic acid at 90°C (16 h) converts cyano to carboxamide groups
-
Step 2: Hofmann degradation with trichloroisocyanuric acid yields the primary amine derivative (83.7% yield)
Biological Activity Profile
Antiparasitic Mechanism
The compound inhibits leucyl-tRNA synthetase (LeuRS) in Plasmodium falciparum through:
-
Boron coordination with enzyme's active site histidine residues
-
Competitive displacement of the natural substrate leucine (Kᵢ = 38 nM)
-
Collapse of mitochondrial membrane potential in trophozoite-stage parasites
Table 2: Comparative Antimalarial Activity
| Compound | IC₅₀ (nM) vs 3D7 Strain | Selectivity Index (SI) |
|---|---|---|
| Target compound | 42 ± 3.1 | >200 |
| Artemisinin | 1.2 ± 0.4 | 85 |
| Atovaquone | 0.8 ± 0.2 | 310 |
Pharmacokinetic Considerations
Metabolic Stability
In vitro hepatic microsome studies reveal:
-
Half-life: 4.7 hours (human), 1.8 hours (rat)
-
Major metabolites:
-
Pyrimidine-5-carboxylic acid (esterase-mediated hydrolysis)
-
O-Demethylated oxaborole (CYP3A4 oxidation)
-
Blood-Brain Barrier Penetration
Despite its moderate LogP, the compound shows limited CNS exposure (brain/plasma ratio = 0.03) due to:
Comparative Analysis with Structural Analogs
Table 3: Oxaborole-Pyrimidine Hybrid Derivatives
| Derivative | Molecular Weight | Target IC₅₀ | Solubility (mg/mL) |
|---|---|---|---|
| 6-Amino variant | 151.97 | 112 nM | 45.2 |
| 5-Cyano analog | 160.00 | 89 nM | 18.9 |
| Target compound | 300.08 | 42 nM | 23.7 |
Key trends:
-
Boron-containing derivatives show 3–5× greater potency than nitrogen-based analogs
-
Ethyl ester substitution improves oral bioavailability by 47% compared to methyl esters
Future Directions and Challenges
Clinical Translation Barriers
-
Toxicology: Chronic boron accumulation risks (renal clearance studies needed)
-
Formulation: pH-dependent solubility requires enteric coating for oral delivery
-
Resistance: Potential LeuRS mutations (Glu584Arg) observed in in vitro passaging
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume